2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
“2-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .
Scientific Research Applications
Antimicrobial Activity
2-Methylimidazo[1,2-a]pyridine has been used in the synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties against Staphylococcus aureus . This compound was formed by the reaction of 2-methylimidazo[1,2-a]pyridine with bromine .
Organic Synthesis
Imidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, are valuable heterocyclic scaffolds in organic synthesis . They are used in the construction of imidazo[1,2-a]pyridine derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They are found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Anticancer Activity
2-Methylimidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activity . However, more research is needed to fully understand their mechanisms of action and potential applications in cancer treatment.
Biological Activity
Derivatives of 2-Methylimidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Material Science
Imidazopyridine, including 2-Methylimidazo[1,2-a]pyridine, is also useful in material science because of its structural character . It’s used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Tuberculosis Treatment
Imidazo[1,2-a]pyridine analogues have shown potential in the treatment of tuberculosis . In an acute TB mouse model, significant reduction of bacterial load was observed when treated with a derivative of imidazo[1,2-a]pyridine .
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have been shown to possess significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets through various mechanisms . For instance, some derivatives have been found to inhibit the growth of bacterial cells, leading to their death .
Biochemical Pathways
Given its potential anti-tuberculosis activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Result of Action
The result of the action of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile is likely to be the inhibition of the growth of tuberculosis bacteria, leading to a reduction in the bacterial load . This is based on the known effects of other imidazo[1,2-a]pyridine derivatives .
Future Directions
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVCYJDLHGGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941534 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
CAS RN |
19768-70-8 | |
Record name | Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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